

ALB-109564 hydrochloride as a tubulin inhibitor

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Compound of Interest

Compound Name: ALB-109564 hydrochloride

Cat. No.: B605275

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An In-Depth Technical Guide to **ALB-109564 Hydrochloride**: A Tubulin Inhibitor in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of **ALB-109564 hydrochloride** as a tubulin inhibitor. Based on extensive searches of publicly available scientific literature and databases, specific preclinical data such as IC50 values, in vivo efficacy, and pharmacokinetic parameters for this compound are not readily available. Therefore, this guide focuses on the established mechanism of action for its compound class, details the standard experimental protocols used for evaluation, and presents frameworks for the type of quantitative data required for its preclinical assessment.

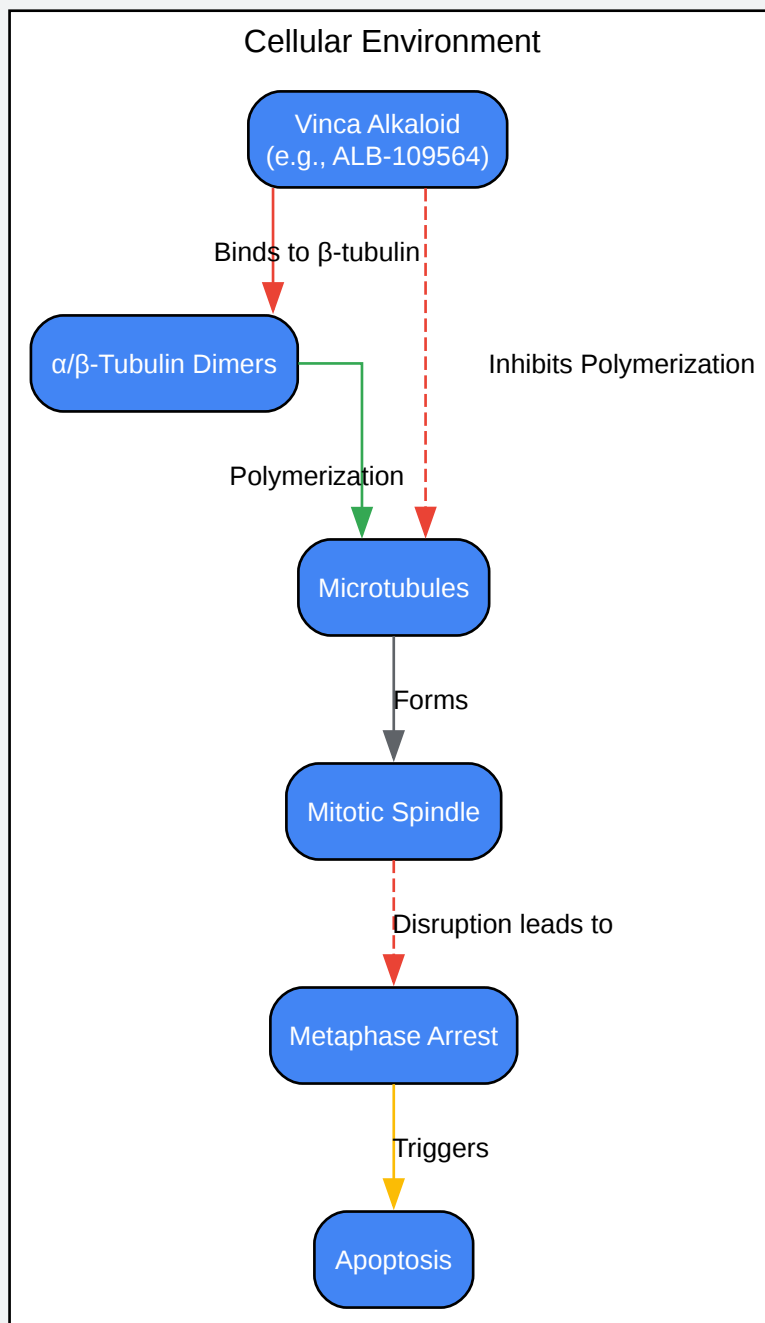
Introduction

ALB-109564 hydrochloride, chemically known as 12'-Methylthiovinblastine hydrochloride, is a semi-synthetic derivative of the vinca alkaloid vinblastine.^[1] As a member of the vinca alkaloid family, it is classified as a potent tubulin inhibitor. These agents are designed to be cytotoxic to cancer cells by disrupting the dynamics of microtubule formation, which is essential for cell division.^[1] The primary therapeutic application for such compounds is in oncology, where they can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Tubulin Inhibition and Mitotic Arrest

Vinca alkaloids, including by extension **ALB-109564 hydrochloride**, exert their cytotoxic effects by binding to β -tubulin at the vinca domain. This binding event interferes with the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily by preventing the formation of a functional mitotic spindle during the M phase of the cell cycle. Without a proper mitotic spindle, chromosomes cannot be segregated into daughter cells, leading to an arrest at the metaphase-anaphase transition. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

General Mechanism of Vinca Alkaloids

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Caption: General signaling pathway of vinca alkaloids.

Quantitative Preclinical Data Framework

The following tables outline the essential quantitative data that would be required to characterize the preclinical profile of **ALB-109564 hydrochloride**. The fields are left blank to indicate that this data is not publicly available.

Table 1: In Vitro Cytotoxicity of **ALB-109564 Hydrochloride**

Cell Line	Cancer Type	IC50 (nM)
e.g., HeLa	Cervical Cancer	Data not available
e.g., MCF-7	Breast Cancer	Data not available
e.g., A549	Lung Cancer	Data not available
e.g., HCT116	Colon Cancer	Data not available

Table 2: In Vivo Antitumor Efficacy of **ALB-109564 Hydrochloride**

Xenograft Model	Dosing Schedule	Tumor Growth Inhibition (TGI) (%)	Survival Benefit
e.g., HCT116	Data not available	Data not available	Data not available
e.g., A549	Data not available	Data not available	Data not available

Table 3: Pharmacokinetic Parameters of **ALB-109564 Hydrochloride** in Animal Models

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)
e.g., Mouse	Data not available	IV	Data not available	Data not available	Data not available	Data not available
e.g., Rat	Data not available	IV	Data not available	Data not available	Data not available	Data not available

Key Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in the preclinical evaluation of a tubulin inhibitor like **ALB-109564 hydrochloride**.

Tubulin Polymerization Assay

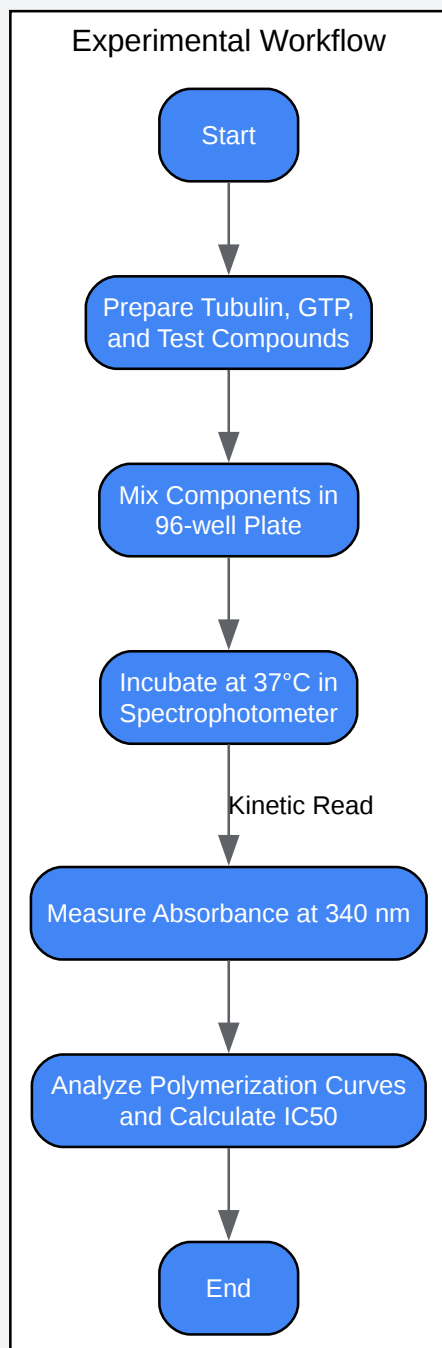
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

- Reagent Preparation:
 - Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
 - Prepare a GTP stock solution (100 mM) and a glycerol cushion buffer (e.g., general tubulin buffer with 60% glycerol).
 - Prepare various concentrations of **ALB-109564 hydrochloride** and a positive control (e.g., vinblastine) and a negative control (vehicle, e.g., DMSO).
- Assay Procedure:
 - In a 96-well plate, add the test compounds (**ALB-109564 hydrochloride**), controls, and tubulin buffer.
 - Initiate the polymerization by adding the tubulin and GTP solution to each well.
 - Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
 - Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
- Data Analysis:
 - Plot absorbance versus time to generate polymerization curves.

- Calculate the rate of polymerization and the maximal polymer mass for each condition.
- Determine the concentration of **ALB-109564 hydrochloride** that inhibits tubulin polymerization by 50% (IC₅₀).

Workflow for Tubulin Polymerization Assay



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Caption: Workflow for a tubulin polymerization assay.

Cell Viability (MTT) Assay

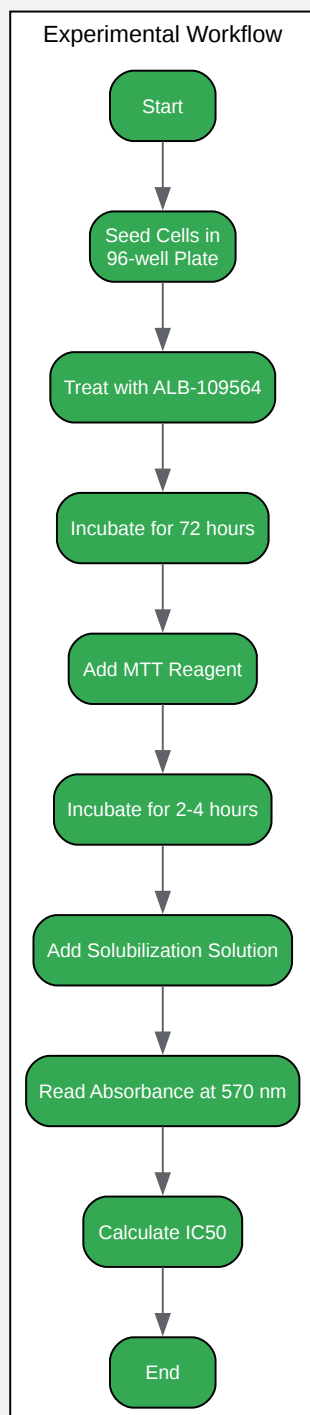
This colorimetric assay is a standard method to assess the cytotoxicity of a compound on cancer cell lines.

Methodology:

- Cell Culture:
 - Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of **ALB-109564 hydrochloride**.
 - Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
- Solubilization and Measurement:
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

- Plot cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Workflow for Cell Viability (MTT) Assay



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Caption: Workflow for a cell viability (MTT) assay.

Tubulin Co-sedimentation Assay

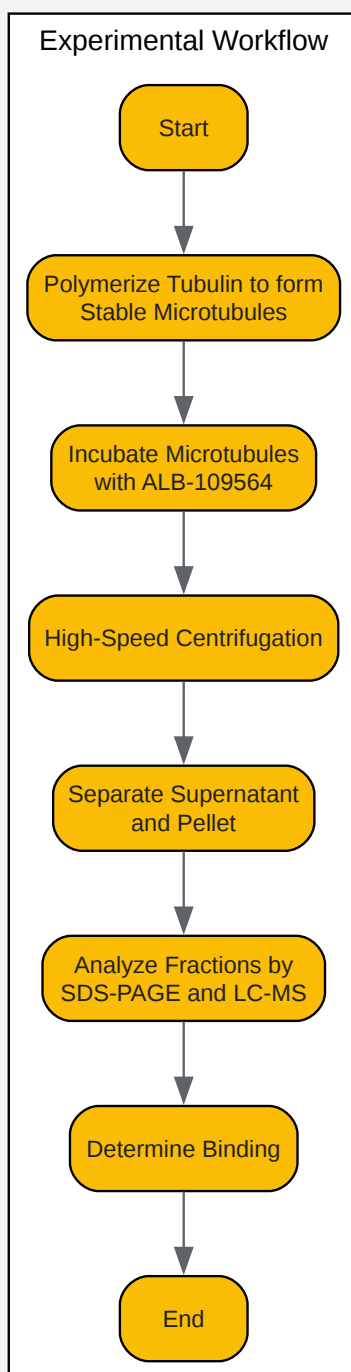
This assay is used to determine if a compound directly binds to microtubules.

Methodology:

- Microtubule Polymerization:
 - Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C to form stable microtubules.
- Binding Reaction:
 - Incubate the pre-formed microtubules with various concentrations of **ALB-109564 hydrochloride**.
- Centrifugation:
 - Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the microtubules and any bound protein/compound.
- Analysis:
 - Carefully separate the supernatant (containing unbound compound and tubulin dimers) from the pellet (containing microtubules and bound compound).
 - Analyze both the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining to visualize the tubulin.
 - The amount of **ALB-109564 hydrochloride** in each fraction can be quantified by methods such as HPLC or LC-MS/MS if a suitable analytical method is available.
- Data Interpretation:

- An increase in the amount of **ALB-109564 hydrochloride** in the pellet fraction with increasing concentrations indicates direct binding to microtubules.

Workflow for Tubulin Co-sedimentation Assay



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Caption: Workflow for a tubulin co-sedimentation assay.

Conclusion and Future Directions

ALB-109564 hydrochloride is a semi-synthetic vinca alkaloid with the potential to act as a potent anticancer agent through the inhibition of tubulin polymerization. While its mechanism of action can be inferred from its structural class, a comprehensive preclinical data package is necessary to validate its therapeutic potential. Future research should focus on generating robust in vitro and in vivo data to characterize its efficacy, safety, and pharmacokinetic profile. The experimental frameworks and protocols detailed in this guide provide a clear roadmap for the necessary preclinical development of **ALB-109564 hydrochloride**. Successful outcomes from these studies would be the first step towards potential clinical evaluation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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